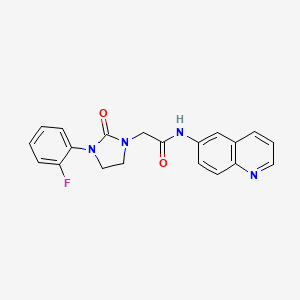
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN4O2 and its molecular weight is 364.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide and similar compounds are synthesized for their potential biological activities. For instance, novel derivatives with structural similarities have been created to explore their pharmacological properties. These compounds demonstrate a wide range of biological activities due to their complex structures, which include various substituted phenyl, quinoline, and imidazolidinone groups. The synthesis involves multiple steps, including reactions with ethylchloroacetate, hydrazine hydrate, and various aldehydes to produce Schiff's bases and subsequent cyclization to yield oxoimidazolidenes. These compounds are then further modified to enhance their biological activities (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Structural Aspects and Properties
The structural aspects and properties of amide-containing isoquinoline derivatives have been studied, focusing on their ability to form gels or crystalline solids depending on their interactions with different mineral acids. These studies shed light on the complex interactions and structural orientations that can influence the physical properties and potential applications of these compounds in various fields, including materials science and drug formulation (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
Research into the antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, which share structural features with this compound, has shown promising results. These compounds exhibit significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as therapeutic agents against various infectious diseases. The synthesis of these compounds involves a multistep reaction sequence starting from 2-hydroxy quinoxaline, demonstrating the complexity and versatility of chemical synthesis in developing novel antimicrobial agents (Patel, Patel, Purohit, Patel, Rajani, Moo-Puc, López-Cedillo, Nogueda-Torres, & Rivera, 2017).
Fluorescence Sensing
The development of fluorescence sensors based on quinoline and similar structures has been an area of active research. These sensors, including derivatives of this compound, have been designed for the detection of metal ions such as Zn2+. These sensors exhibit high selectivity and sensitivity, demonstrating the potential application of these compounds in environmental monitoring, biological research, and medical diagnostics (Gu, Wan, Liu, Liu, & Yao, 2014).
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-16-5-1-2-6-18(16)25-11-10-24(20(25)27)13-19(26)23-15-7-8-17-14(12-15)4-3-9-22-17/h1-9,12H,10-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGMDYVAMGOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
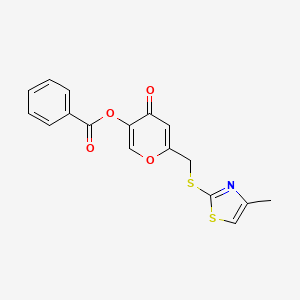
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

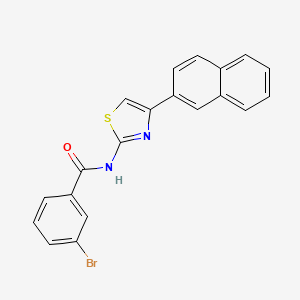
![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)
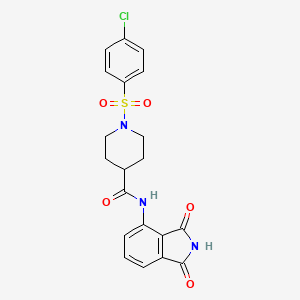
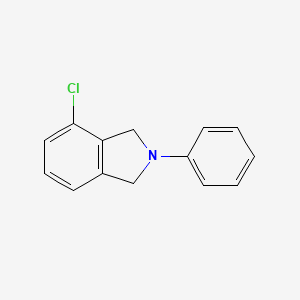
![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2774767.png)
![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)
![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2774774.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2774775.png)
